molecular formula C7H7BrO2 B13558278 2-(Bromomethyl)benzene-1,4-diol

2-(Bromomethyl)benzene-1,4-diol

Cat. No.: B13558278
M. Wt: 203.03 g/mol
InChI Key: RWVDJHFUELVYHF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzene-1,4-diol is a brominated derivative of hydroquinone (benzene-1,4-diol), where a bromomethyl (-CH2Br) group substitutes the second carbon of the aromatic ring.

Properties

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

2-(bromomethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7BrO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4H2

InChI Key

RWVDJHFUELVYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of 2-(Bromomethyl)benzene-1,4-diol can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzene-1,4-diol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,4-diol derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of 2-(Bromomethyl)benzene-1,4-diol with structurally related compounds, organized by substituent type:

Alkyl-Substituted Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities Source/Application Reference ID
2-(1-Methyl-octyl)-benzene-1,4-diol 1-Methyl-octyl C15H24O2 Intermediate in 4-nonylphenol degradation; identified via HPLC-MS and NMR Environmental metabolism
2-(1S,3R-dihydroxybutyl)-benzene-1,4-diol Dihydroxybutyl C10H14O4 Weak antimicrobial activity (MIC: 400 µg/mL against S. aureus); isolated from fungi Natural product (fungal)

Key Insight : Alkyl chains enhance lipophilicity, influencing bioavailability and metabolic pathways. Longer alkyl chains (e.g., 1-methyl-octyl) are associated with environmental persistence , while shorter hydroxylated chains (e.g., dihydroxybutyl) may reduce cytotoxicity .

Thiol- and Mercapto-Substituted Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities Source/Application Reference ID
2-(12-Mercaptododecyl)-benzene-1,4-diol 12-Mercaptododecyl C18H30O2S Forms stable AuNP conjugates; used in electrochemical sensors Nanotechnology

Key Insight: Thiol groups enable strong gold-sulfur interactions, making these derivatives valuable in nanomaterials and biosensing .

Halogenated Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities Source/Application Reference ID
2-(Trifluoromethyl)-benzene-1,4-diol Trifluoromethyl C7H5F3O2 Synthesized for antitumor activity evaluation; structural analog in drug discovery Synthetic chemistry
2-(Bromomethyl)-benzene-1,4-diol Bromomethyl C7H7BrO2 Hypothesized reactivity in nucleophilic substitution; potential prodrug candidate Theoretical/Applied chemistry N/A

Key Insight : Halogenation (e.g., Br, CF3) enhances electrophilicity and metabolic stability. Trifluoromethyl groups are common in medicinal chemistry for optimizing pharmacokinetics .

Prenylated and Isoprenoid Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities Source/Application Reference ID
2-(3-Methylbut-2-enyl)-benzene-1,4-diol Prenyl C11H14O2 Identified as a fungal toxin; inhibits inflammation (reduces IL-18, iNOS, TNF-α) Natural product (fungal)
(E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-prenyl-benzene-1,4-diol Heptenyl + prenyl C19H26O3 Binds human opioid/cannabinoid receptors (40%+ affinity); potential neuropathic pain drug Fungal metabolite

Key Insight: Prenyl and isoprenoid groups enhance membrane permeability and receptor interactions, enabling anti-inflammatory and neuroactive properties .

Amino and Chloroethyl Derivatives

Compound Name Substituent Molecular Formula Key Properties/Activities Source/Application Reference ID
2-[Bis(2-chloroethyl)aminomethyl]-benzene-1,4-diol Chloroethylamino C11H15Cl2NO2 Alkylating agent; potential chemotherapeutic (structural similarity to nitrogen mustards) Synthetic chemistry
2-(Methylamino)-benzene-1,4-diol Methylamino C7H10BrNO2 Modified hydroquinone with potential CNS activity Pharmaceutical research

Key Insight: Amino and chloroethyl groups introduce nucleophilic reactivity, relevant in anticancer drug design .

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